5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound belonging to the class of pyrimidines, specifically characterized by the presence of a methoxy group and a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is synthesized through various chemical processes, often involving piperidine and pyrimidine derivatives. Its structural features make it a subject of interest in both academic and industrial research settings.
5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is classified as an aminopyrimidine compound, which includes derivatives that possess at least one amino group substituted on the pyrimidine ring. This classification places it within a broader category of compounds known for their biological activity, particularly in the context of drug discovery and development.
The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and assess product purity.
The molecular structure of 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can be represented by its chemical formula . The compound features:
5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions typical for amines and pyrimidines:
These reactions are often influenced by factors such as solvent polarity, temperature, and the presence of catalysts. For example, oxidation reactions may require specific oxidizing agents to achieve desired products.
The mechanism of action for 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is primarily associated with its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures exhibit promising activity against various cancer cell lines and may influence pathways related to cell proliferation and apoptosis.
5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically exhibits the following physical properties:
The chemical properties include:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would typically be required for comprehensive characterization but are not provided in this context.
5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several applications in scientific research:
The pyrimidine-piperidine core is synthesized through regioselective nucleophilic aromatic substitution (SNAr), exploiting the electron-deficient nature of 2,4-dichloro-5-methoxypyrimidine. The C2 chlorine exhibits higher reactivity due to enhanced leaving group capacity from the adjacent nitrogen atom. Selective amination at C2 with N-Boc-piperidin-4-amine yields the mono-substituted intermediate 5-methoxy-N-(1-Boc-piperidin-4-yl)pyrimidin-2-amine. Subsequent Boc deprotection under acidic conditions (HCl/dioxane) generates the free base, which is precipitated as the dihydrochloride salt for enhanced stability .
A critical challenge is regioisomer control, as competing C4-substitution can occur with excess nucleophile or improper stoichiometry. Studies show that maintaining a 1:1 molar ratio of piperidin-4-amine to dichloropyrimidine at 0–5°C in aprotic solvents minimizes bis-adduct formation (<5%). The methoxy group at C5 further activates C2/C4 positions but sterically discourages C4 substitution, achieving >90% regioselectivity [2] [3].
Table 1: Comparative Nucleophilic Substitution Strategies
Nucleophile | Solvent | Temp (°C) | Reaction Time (h) | C2-Selectivity (%) |
---|---|---|---|---|
N-Boc-piperidin-4-amine | DMF | 25 | 12 | 85 |
N-Boc-piperidin-4-amine | THF | 60 | 6 | 78 |
N-Cbz-piperidin-4-amine | DMF | 25 | 18 | 92 |
Free piperidin-4-amine | EtOH | 80 | 4 | 65 (with bis-adducts) |
Palladium-catalyzed cross-coupling supplements classical SNAr for challenging substitutions. Suzuki-Miyaura reactions enable the introduction of aryl/heteroaryl groups prior to piperidine coupling, using palladium tetraacetate/triphenylphosphine (Pd(OAc)₂/Ph₃P) systems. This approach achieves yields >85% in refluxing n-propanol with Na₂CO₃ as base, particularly for synthesizing pyrimidine boronic acid intermediates [6].
hERG inhibition mitigation is critical for pharmaceutical applications. Incorporating N-trifluoromethyl groups (–CF₃) during piperidine functionalization reduces hERG channel binding while maintaining target activity. This strategy lowers cardiac risk without compromising solubility—ethyl analogs show 3-fold higher hERG inhibition than trifluoromethyl derivatives [3].
Table 2: Catalytic Systems for Intermediate Functionalization
Catalyst System | Base | Solvent | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Pd(OAc)₂/Ph₃P (5 mol%) | Na₂CO₃ | n-Propanol | 87 | 98.5 |
Pd/C (10 wt%) | K₂CO₃ | Ethyl Acetate | 78 | 97.0 |
Ni nanoparticles | NH₄Cl | THF | 77 | 95.2 |
Solvent polarity dictates SNAr kinetics and byproduct profiles. High-polarity solvents like DMF accelerate substitution 2.5-fold over THF due to enhanced nucleophile activation. However, elevated temperatures (>60°C) in DMF promote dechlorination side reactions. Optimized conditions use DMF at 25°C for 12 hours, balancing 92% conversion with <3% impurities [6].
Salt formation is optimized via solvent/anti-solvent crystallization. The free base is dissolved in anhydrous ethanol and treated with HCl gas, followed by diethyl ether precipitation. This yields dihydrochloride salt with >99.5% purity and residual solvent levels <300 ppm. Methanol generates solvates, while isopropanol reduces yield by 15% due to poor solubility [6].
Table 3: Solvent Impact on Dihydrochloride Crystallization
Solvent System | Anti-Solvent | Yield (%) | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/HCl(g) | Diethyl ether | 89 | 99.7 | 280 |
Methanol/HCl(g) | MTBE | 75 | 98.2 | 410 (with solvate) |
Isopropanol/HCl(g) | Heptane | 68 | 99.0 | 120 |
Continuous-flow technology enables kilogram-scale synthesis with precise residence time control. The SNAr step is conducted in a tubular reactor (20 m coil, 100°C) with a 10-min residence time, achieving 85% yield versus 78% in batch mode. Key advantages include:
Process Analytical Technology (PAT) ensures real-time quality control. Inline FTIR monitors Boc deprotection completion, while pH sensors regulate HCl addition during salt formation. This reduces processing time by 40% and assures >99.5% purity meeting ICH Q3 guidelines.
Comparative scale-up data demonstrates superiority over batch processes:
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Volume (L/kg) | 15 | 3.5 |
Cycle Time (h) | 48 | 8.5 |
Yield (%) | 78 | 89 |
Purity (HPLC, %) | 98.5 | 99.8 |
Structural analogs show that methoxy positioning critically impacts bioactivity. 4-Methoxy analogs exhibit 3-fold lower anticancer activity than 5-methoxy derivatives due to altered hydrogen bonding potential. Piperidine N-functionalization with trifluoromethyl groups enhances metabolic stability by blocking CYP3A4 oxidation [3].
Table 4: Structural Analogs and Industrial Production Metrics
Compound | Key Structural Feature | MCF-7 IC₅₀ (μM) | Pilot-Scale Yield (%) |
---|---|---|---|
Target compound (5-methoxy) | 5-OMe, dihydrochloride salt | 3.77 | 89 |
N-(Piperidin-4-yl)pyrimidin-2-amine | No methoxy group | 7.2 | 92 (but lower potency) |
5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine (free base) | Neutral form | 4.1 | 75 (poor crystallization) |
4-Methoxy analog | Methoxy at C4 | 11.5 | 86 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1